![molecular formula C7H6F2O B1359066 2-(Difluoromethyl)phenol CAS No. 271249-71-9](/img/structure/B1359066.png)
2-(Difluoromethyl)phenol
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Overview
Description
2-(Difluoromethyl)phenol is a chemical compound with the molecular formula C7H6F2O . It has a molecular weight of 144.121 .
Synthesis Analysis
The synthesis of 2-(Difluoromethyl)phenol and similar compounds has been a subject of research. One approach involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of 2-(Difluoromethyl)phenol consists of a phenol group with a difluoromethyl group attached . The biological environment changes the molecular structure of DFMO only slightly .Chemical Reactions Analysis
Phenols, including 2-(Difluoromethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Late-stage Difluoromethylation
Late-stage difluoromethylation is a process based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Difluoromethylation of Heterocycles
Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .
Difluoromethylation in Drug Development
Several FDA-approved drugs contain the CF2 group . On account of this, considerable research efforts have been geared toward the efficient introduction of difluoromethyl groups into organic compounds .
Difluoromethylation in Biomolecule Modification
An exciting departure in this field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . This has opened up new avenues for the modification and study of biomolecules.
Difluoromethylation in Process Chemistry
The advances in difluoromethylation have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This has implications for the large-scale production of pharmaceuticals and other chemicals.
6. Difluoromethylation in the Development of Imaging Probes The development of dual-modal (MRI/optical) imaging probes for apoptosis has been another application of difluoromethylation . This has potential implications for medical imaging and diagnostics.
Mechanism of Action
Target of Action
It is known that fluorinated compounds, such as 2-(difluoromethyl)phenol, can enhance the binding ability of drug target proteins
Mode of Action
It is known that difluoromethylation processes can transfer cf2h to c(sp2) sites both in stoichiometric and catalytic mode This suggests that 2-(Difluoromethyl)phenol may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function
Biochemical Pathways
It is known that phenolic compounds, which include 2-(difluoromethyl)phenol, are biosynthesized via the shikimate pathway . This pathway is important for the biosynthesis of individual phenolic compounds. The downstream effects of this pathway and its alteration by 2-(Difluoromethyl)phenol require further investigation.
Pharmacokinetics
Fluorine substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation
Result of Action
It is known that difluoromethylation can lead to the construction of c(sp3)–cf2h bonds
Action Environment
It is known that the environment can influence the metabolic pathways of secondary metabolites, including phenolic compounds
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .
properties
IUPAC Name |
2-(difluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLLINTVUSKCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612759 |
Source
|
Record name | 2-(Difluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)phenol | |
CAS RN |
271249-71-9 |
Source
|
Record name | 2-(Difluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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